Avidinorubicin

Description

Properties

IUPAC Name |

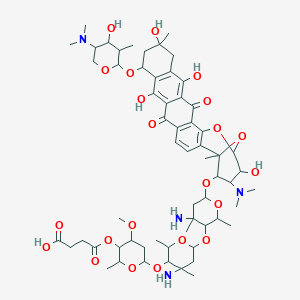

4-[6-[4-amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEBZOMBQNNUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86N4O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1215.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135447-13-1 |

Source

|

| Record name | Avidinorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Avidinorubicin: Structural Architecture and Chemical Properties

Technical Monograph & Research Guide[1]

Executive Summary

Avidinorubicin is a rare, naturally occurring anthracycline antibiotic isolated from Streptomyces avidinii (strain NR0576).[1][2] Unlike its clinically ubiquitous relatives doxorubicin and daunorubicin, which are primarily utilized for their cytotoxic DNA-intercalating properties in oncology, Avidinorubicin is distinguished by a unique pharmacological profile: it functions primarily as a platelet aggregation inhibitor (IC₅₀ = 7.9 µM against thrombin-induced aggregation).[1][3]

Chemically, it is a macromolecular anthracycline (MW 1,214 Da) characterized by the presence of a novel amino sugar, avidinosamine .[1][4] This guide provides a comprehensive technical breakdown of its structure, physicochemical behavior, and isolation methodologies, serving as a definitive reference for researchers investigating non-classical anthracyclines.[1]

Critical Disambiguation: Do not confuse Avidinorubicin (the specific natural product) with "Avidin-Doxorubicin conjugates" (biotechnological constructs used for pre-targeted drug delivery).[1] This guide focuses exclusively on the natural product.

Structural Architecture

Avidinorubicin belongs to the macromolecular anthracycline class, sharing a structural lineage with decilorubicin .[1] Its uniqueness stems from specific glycosylation patterns that alter its solubility and target binding affinity compared to standard anthracyclines.

Chemical Identity[1][5][6]

| Property | Specification |

| IUPAC Name | Complex natural product; see structural definition below |

| Molecular Formula | C₆₀H₈₆N₄O₂₂ |

| Molecular Weight | 1,214.38 g/mol |

| Class | Anthracycline Antibiotic / Platelet Aggregation Inhibitor |

| Source Organism | Streptomyces avidinii (Strain NR0576) |

| Appearance | Red crystalline solid (characteristic of anthracycline chromophores) |

Molecular Topology & The Avidinosamine Moiety

The core scaffold of Avidinorubicin is an anthraquinone aglycone, likely a variant of the rhodomycinone or pyrromycinone skeletons common to this bacterial genus.

-

Aglycone Core: Provides the planar, tetracyclic chromophore responsible for the red coloration and potential (though reduced) DNA interaction.[1]

-

Glycosidic Domain: The defining feature of Avidinorubicin is the substitution of two avidinosamine units.[1] In the related compound decilorubicin, these positions are occupied by decilonitrose sugars.[4]

Structural Taxonomy Diagram

Figure 1: Structural taxonomy placing Avidinorubicin within the anthracycline family, highlighting its divergence from standard chemotherapy agents.

Physicochemical Properties

Understanding the physical behavior of Avidinorubicin is essential for extraction and formulation.[1]

Solubility Profile

Like most anthracyclines, Avidinorubicin exhibits amphiphilic properties but leans towards lipophilicity due to the large carbon skeleton.[1]

-

Soluble in: Dimethyl sulfoxide (DMSO), Methanol, Butanol (used in extraction), Chloroform/Methanol mixtures.[1]

-

Sparingly Soluble in: Pure water (neutral pH).[1]

-

pH Sensitivity: The molecule contains amine groups (on the avidinosamine sugars) and phenolic hydroxyls (on the aglycone).

-

Acidic pH: Protonation of amines increases water solubility.

-

Basic pH: Deprotonation of phenolic groups causes a bathochromic shift (color change from red to blue/violet) and increases degradation rates.[1]

-

Spectral Characteristics

-

UV-Vis Absorption:

-

Mass Spectrometry:

-

Ionization Mode: ESI+ or FAB.[1]

-

Diagnostic Peak: m/z 1214 [M+H]⁺.

-

Biological Profile & Mechanism of Action[2][5][7][8][9][10]

Avidinorubicin diverges significantly from the "central dogma" of anthracycline pharmacology (Topoisomerase II inhibition).

Primary Mechanism: Anti-Thrombotic Activity[1][4]

-

Pathway: The molecule interferes with the signal transduction downstream of the PAR (Protease-Activated Receptor) on platelets, or potentially sterically hinders fibrinogen binding, although the exact molecular target remains a subject of advanced research.

Secondary Mechanism: Antibacterial Potentiation

Recent studies indicate Avidinorubicin can act as an adjuvant in antimicrobial therapy.[1]

-

Effect: It potentiates the activity of antibiotics against Gram-negative bacteria (e.g., E. coli).[1]

-

Mechanism: It likely perturbs the outer membrane integrity or efflux pump function, allowing other antibiotics to penetrate the intrinsically resistant Gram-negative cell wall.[1]

Comparative Cytotoxicity

-

Vs. Doxorubicin: Avidinorubicin is significantly less cytotoxic to mammalian cells (approx.[1] 5-fold lower toxicity).[1] This reduced toxicity profile makes it an attractive candidate for non-oncological applications (like anti-thrombotic therapy) where cell death is an adverse effect.[1]

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity Avidinorubicin from Streptomyces avidinii. Prerequisites: Biosafety Level 1 (BSL-1) facility, HPLC system, Rotary Evaporator.[1]

Fermentation

-

Inoculation: Seed S. avidinii (strain NR0576) into sterile nutrient broth (glucose/soybean meal base).

-

Incubation: Cultivate at 27°C for 3–5 days with rotary shaking (200 rpm) to ensure aerobic conditions.

-

Harvest: Centrifuge broth (5000 x g, 15 min) to separate mycelial mass from the supernatant. Avidinorubicin is typically found in the broth filtrate and the mycelium .[1]

Extraction Workflow (Step-by-Step)

-

Solvent Extraction:

-

Extract the whole broth with n-Butyl Alcohol (1:1 v/v).

-

Agitate vigorously for 1 hour.

-

Separate phases; collect the organic (butanol) layer which contains the red pigment.[1]

-

-

Concentration:

-

Flash Chromatography (Cleanup):

High-Performance Liquid Chromatography (HPLC) Purification

-

Column: C18 Reverse Phase (e.g., 5 µm, 250 x 10 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 20% B to 80% B over 30 minutes.

-

Detection: UV at 480 nm.[1]

-

Collection: Collect the peak eluting at the retention time corresponding to the standard (or major red peak if standard is unavailable).

Isolation Workflow Diagram

Figure 2: Process flow for the isolation of Avidinorubicin from fermentation broth.

References

-

Aoki, M., Shirai, H., Nakayama, N., et al. (1991).[1][2][4] Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. The Journal of Antibiotics.[1]

-

PubChem Database. (n.d.).[1] Compound Summary for Anthracyclines. National Center for Biotechnology Information.[1]

-

Fukushima, T., et al. (1993).[1][5] Action mechanism of idarubicin... compared with daunorubicin. International Journal of Hematology.

-

Brown, E.D., et al. (2014).[1] An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria.[1]

Disclaimer: This guide is for research purposes only. Avidinorubicin is a potent bioactive compound and should be handled with appropriate PPE in a controlled laboratory environment.

Sources

- 1. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptomyces avidinii NR0576: Secondary Metabolite Profile & Technical Production Guide

Executive Summary

Streptomyces avidinii NR0576 is a specialized actinomycete strain distinguished not only by the species-typical production of streptavidin and streptovaricins but, most critically, as the source of the rare anthracycline antibiotic avidinorubicin .[1] Unlike conventional anthracyclines (e.g., doxorubicin) which are primarily utilized for their cytotoxicity, avidinorubicin exhibits potent platelet aggregation inhibitory activity (IC50 7.9 µM) and antibiotic synergy against Gram-positive pathogens.

This technical guide provides a comprehensive analysis of the NR0576 secondary metabolome, detailing the biosynthetic logic, fermentation protocols, and downstream processing workflows required for the isolation of its high-value compounds.

Part 1: The Flagship Metabolite — Avidinorubicin

Chemical Identity & Structural Uniqueness

Avidinorubicin (C₆₀H₈₆N₄O₂₂) represents a structural divergence in the anthracycline class. While it shares the tetracyclic aglycone core typical of the family, its glycosylation pattern is unique.

-

Core: Anthracycline aglycone (Type II PKS origin).

-

Glycosylation: The molecule is decorated with two units of avidinosamine , a rare branched-chain amino sugar (4-amino-4,6-dideoxy-3-C-methyl-hexose).

-

Significance: The presence of avidinosamine is critical for its specific pharmacological profile, shifting its activity from broad cytotoxicity to specific inhibition of thrombin-induced platelet aggregation.

Mechanism of Action

-

Primary: Inhibition of platelet aggregation.[2] The unique steric and electronic properties conferred by the avidinosamine moieties likely interfere with surface receptor signaling or fibrinogen binding on platelets, distinct from the DNA intercalation mechanism of anti-cancer anthracyclines.

-

Secondary: Antibiotic Adjuvant.[3] Avidinorubicin has been shown to potentiate the activity of other antibiotics (e.g., rifampicin) against resistant Gram-positive bacteria, potentially by altering membrane permeability or efflux pump function.

Biosynthetic Logic

The biosynthesis follows a convergent pathway typical of Type II Polyketide Synthases (PKS), but with a specialized sugar biosynthetic branch.

-

Aglycone Formation: Iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units by the minimal PKS (KS, CLF, ACP).

-

Cyclization: Action of aromatases and cyclases to form the tetracyclic anthracycline core.

-

Sugar Biosynthesis (The Critical Step):

-

Precursor: dTDP-glucose.

-

Transformation: A series of dehydratase, methyltransferase, and aminotransferase reactions convert dTDP-glucose into dTDP-avidinosamine .

-

-

Glycosylation: Glycosyltransferases (GTs) attach the avidinosamine moieties to the aglycone at specific positions (typically C-7 and C-10), finalizing the bioactive molecule.

Part 2: Conserved Species Metabolites

While NR0576 is unique for avidinorubicin, it retains the genetic capacity for the species' signature metabolites.

Streptavidin

A homo-tetrameric protein (approx. 60 kDa) with an extraordinarily high affinity for biotin (

-

NR0576 Relevance: While industrial production often uses recombinant E. coli, S. avidinii NR0576 produces native streptavidin, which is devoid of the carbohydrate side chains found in egg-white avidin, resulting in lower non-specific binding.

-

Production Phase: Typically secreted during the stationary phase of fermentation.

Streptovaricins

A complex of ansa-macrolides (Ansamycins).

-

Mechanism: Inhibition of bacterial RNA polymerase.

-

Biosynthesis: Type I PKS (modular) pathway using propionate and acetate units, initiated by 3-amino-5-hydroxybenzoic acid (AHBA).

Part 3: Production & Isolation Protocols

Upstream Processing: Fermentation

To maximize avidinorubicin yield, a complex medium is preferred over synthetic media to support the high metabolic burden of secondary metabolite production.

Medium Composition (Modified ISP-2 / Production Medium):

| Component | Concentration (g/L) | Function |

|---|---|---|

| Glucose | 10.0 | Rapid Carbon Source |

| Soluble Starch | 20.0 | Sustained Carbon Source |

| Soybean Meal | 15.0 | Complex Nitrogen (Slow release) |

| Yeast Extract | 5.0 | Vitamins & Nitrogen (Fast release) |

| CaCO₃ | 3.0 | pH Buffer |

| NaCl | 2.0 | Osmotic Balance |

| Trace Elements | 1.0 mL/L | Cofactors (Fe, Zn, Mn) |

| pH | 7.2 (Adjust before sterilization) | |

Culture Conditions:

-

Inoculum: 5% (v/v) from a 48-hour seed culture (Tryptic Soy Broth).

-

Temperature: 28°C ± 1°C.

-

Agitation: 180–220 RPM (baffled flasks recommended for oxygen transfer).

-

Time: 6–10 days. Harvest when the broth turns deep red/pigmented (indicative of anthracycline accumulation).

Downstream Processing: Avidinorubicin Isolation

The following protocol relies on the lipophilic nature of the glycosylated anthracycline.

-

Clarification: Centrifuge fermentation broth (5000 x g, 20 min) to separate mycelia. Note: Anthracyclines may bind to mycelia; extract the pellet with acetone if supernatant yield is low.

-

Extraction:

-

Adjust supernatant pH to 7.0.[4]

-

Extract with n-Butyl Alcohol (1:1 v/v).

-

Separate phases and retain the organic (BuOH) layer.

-

Concentrate the organic layer in vacuo to a crude oily residue.

-

-

Primary Purification (Size/Adsorption):

-

Resuspend residue in a minimal volume of Methanol.

-

Load onto a Sephadex LH-20 column.

-

Elute with Methanol. Collect red-pigmented fractions.

-

-

Final Purification (HPLC):

-

Column: C18 Reverse Phase (Semi-prep).

-

Mobile Phase: Gradient of Acetonitrile in 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

-

Detection: UV-Vis at 254 nm and 490 nm (characteristic anthracycline absorbance).

-

Lyophilization: Freeze-dry active fractions to obtain pure Avidinorubicin powder.

-

Part 4: Visualizations

Biosynthetic Logic of Avidinorubicin

This diagram illustrates the convergence of the polyketide backbone synthesis and the specific amino-sugar pathway.

Caption: Convergent biosynthetic pathway of Avidinorubicin, merging the polyketide aglycone with the specialized amino sugar avidinosamine.

Production & Isolation Workflow

A step-by-step process flow for the isolation of Avidinorubicin from S. avidinii NR0576.[2]

Caption: Downstream processing workflow for the isolation of Avidinorubicin from Streptomyces avidinii NR0576 culture broth.

References

-

Aoki, M., Shirai, H., Nakayama, N., & Seto, H. (1991). Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. The Journal of Antibiotics, 44(6), 635–645. [Link]

-

Stapley, E. O., Mata, J. M., Miller, I. M., Demny, T. C., & Woodruff, H. B. (1964). Antibiotic MSD-235.[5] I. Production by Streptomyces avidinii and isolation.[2][6][7] Antimicrobial Agents and Chemotherapy, 161, 20–27. [Link]

-

Greven, R., Juetten, P., & Scharf, H. D. (1993). A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine.[8][9] The Journal of Organic Chemistry, 58(14), 3742–3747. [Link]

-

Bayer, E. A., Ben-Hur, H., & Wilchek, M. (1990). Isolation and properties of streptavidin. Methods in Enzymology, 184, 80–89. [Link]

-

Lázár, V., Nagy, I., & Spik, G. (1991). Development of fed-batch strategies for the production of streptavidin by Streptomyces avidinii based on power input and oxygen supply studies. Journal of Biotechnology, 163(2), 119–129. [Link]

Sources

- 1. KNApSAcK Metabolite Information - streptomyces [knapsackfamily.com]

- 2. Recent Advances in Chemical Synthesis of Amino Sugars [mdpi.com]

- 3. An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. Details - Leibniz Institute DSMZ [dsmz.de]

- 6. Production of streptavidin in a synthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of highly purified streptavidin obtained in a two-step purification procedure from Streptomyces avidinii grown in a synthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Avidinosamine-Glycosylated Anthracyclines

The following technical guide provides an in-depth analysis of avidinosamine-containing anthracycline antibiotics, specifically focusing on Avidinorubicin and Tsukubarubicin .

Structural Architecture, Biosynthetic Logic, and Pharmacological Distinctiveness[1]

Executive Summary

The anthracycline class of antibiotics, exemplified by doxorubicin, remains a cornerstone of oncological pharmacopeia. However, the structural diversity of this class extends beyond the canonical daunorubicin-type molecules into a specialized subclass defined by the incorporation of avidinosamine (4-amino-4,6-dideoxy-3-C-methyl-L-hexose).[1]

This guide dissects the chemical and biological properties of avidinosamine-containing anthracyclines, primarily Avidinorubicin and the recently characterized Tsukubarubicin . Unlike standard anthracyclines that utilize daunosamine (3-amino), these compounds incorporate avidinosamine (4-amino), a structural alteration that fundamentally shifts their interaction with the DNA minor groove and expands their bioactivity profile to include potent anti-platelet aggregation effects.[1]

Chemical Architecture

The Avidinosamine Sugar Moiety

The defining feature of this subclass is the avidinosamine sugar. It is structurally distinct from the more common angolosamine or daunosamine found in other anthracyclines.

-

IUPAC Name: 4-amino-4,6-dideoxy-3-C-methyl-L-talose (or mannose derivative depending on C2/C3 stereochemistry, typically assigned as L-hexose).[1]

-

Key Structural Features:

-

C4-Amine: The primary amine is located at the C4 position, unlike the C3-amine in daunosamine.

-

C3-Methylation: A branching methyl group at C3 confers additional steric bulk, influencing the sugar's fit within the DNA minor groove.

-

Stereochemistry: The sugar typically exists in the

-L-configuration.[1]

-

The Aglycone Core

In Avidinorubicin , the aglycone is an anthraquinone derivative structurally related to decilorubicin .

-

Core Structure: A tetracyclic anthracycline skeleton.[2]

-

Glycosylation Pattern: Avidinorubicin contains two units of avidinosamine linked to the aglycone, replacing the decilonitrose sugars found in decilorubicin.

-

Tsukubarubicin: This recently discovered analog shares the anthracycline core but is distinguished by its specific glycosylation pattern derived from the tsu gene cluster.

Biosynthetic Logic & Pathway Engineering

The biosynthesis of avidinosamine requires a dedicated suite of enzymes encoded within the biosynthetic gene cluster (BGC), such as the tsu cluster in Streptomyces tsukubaensis.

The tsu Gene Cluster

Recent activation of cryptic gene clusters has elucidated the pathway.[3] The tsu cluster encodes the type II polyketide synthase (PKS) for the aglycone and the specific glycosyltransferases and sugar-modifying enzymes for avidinosamine.

Enzymatic Assembly of TDP-Avidinosamine

The synthesis proceeds from a glucose-1-phosphate precursor, activated to TDP-glucose, and then modified.[1]

Key Enzymatic Steps:

-

Activation: Glucose-1-P

TDP-Glucose (via TDP-glucose synthase).[1] -

Dehydration: TDP-Glucose

TDP-4-keto-6-deoxyglucose (via 4,6-dehydratase).[1] -

C3-Methylation: Addition of a methyl group at C3 (SAM-dependent methyltransferase).[1]

-

C4-Transamination: Conversion of the C4-keto group to a primary amine (PLP-dependent aminotransferase).[1]

-

Epimerization/Reduction: Final stereochemical adjustments to yield TDP-L-avidinosamine.

Figure 1: Proposed biosynthetic pathway for the assembly of avidinosamine-containing anthracyclines.[1][4]

Mechanistic Pharmacology

DNA Intercalation & Groove Binding

Like doxorubicin, avidinosamine-containing anthracyclines intercalate into DNA base pairs.[1] However, the 4-amino sugar confers unique binding kinetics:

-

Minor Groove Interaction: The avidinosamine moiety resides in the minor groove. The C4-amino group acts as a hydrogen bond donor, potentially interacting with the O2 of cytosine or thymine, distinct from the C3-amino interaction of daunosamine.

-

Sequence Specificity: The bulky C3-methyl group restricts binding to more open AT-rich regions or specific sequences, altering the transcriptional inhibition profile compared to standard anthracyclines.[1]

Platelet Aggregation Inhibition

A unique property of Avidinorubicin is its potent inhibition of platelet aggregation.[5]

-

Mechanism: It inhibits thrombin-induced aggregation with an

of

Experimental Protocol: Isolation of Tsukubarubicin

The following protocol is derived from the activation of the tsu cluster in Streptomyces tsukubaensis (Wu et al., 2021).

Reagents & Equipment

-

Strain: Streptomyces tsukubaensis (engineered to overexpress SARP regulators).[2][3][6][7][8]

-

Medium: R5 medium (sucrose, K2SO4, MgCl2, glucose, casamino acids).

-

Extraction: Ethyl acetate, Methanol.

-

Purification: Sephadex LH-20, HPLC (C18 column).

Step-by-Step Methodology

-

Fermentation:

-

Inoculate S. tsukubaensis seed culture into 50 mL TSB medium; incubate at 28°C, 220 rpm for 2 days.

-

Transfer 5% inoculum into 1L Erlenmeyer flasks containing 250 mL R5 medium.

-

Ferment for 7 days at 28°C.

-

-

Extraction:

-

Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant.

-

Extract supernatant twice with equal volumes of Ethyl Acetate (EtOAc).

-

Extract mycelia with Methanol (MeOH), evaporate, and partition residue between water and EtOAc.

-

Combine all EtOAc organic phases and concentrate in vacuo.

-

-

Purification:

-

Flash Chromatography: Load crude extract onto a silica gel column. Elute with a gradient of CHCl3:MeOH (100:1 to 10:1).

-

Size Exclusion: Fractionate active fractions on a Sephadex LH-20 column using MeOH as the mobile phase.

-

HPLC: Perform final purification on a semi-preparative C18 column (e.g., Agilent ZORBAX SB-C18).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic acid) gradient 30%

70% over 25 min. -

Detection: UV at 254 nm and 490 nm (characteristic anthracycline absorbance).

-

-

-

Validation:

-

Confirm structure via ESI-MS (observe parent ion) and NMR (verify C4-amino and C3-methyl signals).[1]

-

References

-

Aoki, M., et al. (1991).[5] "Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity."[5] The Journal of Antibiotics, 44(6), 635-645.[5] Link

-

Wu, Q. B., et al. (2021).[2] "Activation and discovery of tsukubarubicin from Streptomyces tsukubaensis through overexpressing SARPs." Applied Microbiology and Biotechnology, 105, 4173–4184. Link

-

Greven, R., et al. (1993). "A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine."[9] The Journal of Organic Chemistry, 58(14), 3742-3747. Link[1]

-

Shaaban, K. A., et al. (2012). "A comprehensive review of glycosylated bacterial natural products." Chemical Reviews, 112(3). (Confirming sugar classification structure #110). Link

Sources

- 1. US20240110216A1 - Production of Activated TDP-Deoxysugars in Recombinant Microorganisms - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Activation and discovery of tsukubarubicin from <i>Streptomyces tsukubaensis</i> through overexpressing SARPs - ProQuest [proquest.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 7. Activation and discovery of tsukubarubicin from Streptomyces tsukubaensis through overexpressing SARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Structural Divergence in Complex Anthracyclines: Avidinorubicin vs. Decilorubicin

[1]

Executive Summary

Avidinorubicin and Decilorubicin represent a unique subclass of anthracycline antibiotics characterized by a complex naphthaceno[1,2-b]oxocin aglycone core, distinguishing them from the classical tetracyclic cores of doxorubicin or daunorubicin.[1]

The definitive structural divergence lies in their glycosidic domains: Decilorubicin incorporates decilonitrose (a nitro-sugar), whereas Avidinorubicin incorporates avidinosamine (an amino-sugar).[2][1][3] This single functional group substitution (

The Anthracycline Core: A Shared Aglycone

Unlike standard anthracyclines, both compounds share a highly condensed, macrocyclic-like aglycone structure.[2][1][3]

Aglycone Architecture

The core scaffold is identified as a derivative of 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione .[2][1][3]

-

Structural Features:

-

Fused Oxocin Ring: An eight-membered oxygen-containing ring fused to the standard anthraquinone chromophore.[2][1][3]

-

Epoxy Bridge: A 2,6-epoxy linkage that imparts rigidity to the oxocin segment.[2][1][3]

-

Chromophore: The planar tetracyclic system responsible for DNA intercalation and the characteristic red/orange pigmentation.[1]

-

This bulky aglycone sterically influences how these molecules interact with the DNA minor groove, differing significantly from the "threading" mechanism of simpler anthracyclines.[1]

The Glycosidic Domain: The Critical Divergence

The functional identity of these molecules is dictated by the trisaccharide chains attached to the aglycone.[1][3]

Decilorubicin: The Nitro-Sugar Variant[1][2][3]

-

Sugar Composition: Contains decilonitrose units.[1]

-

Chemical Structure of Decilonitrose: 2,3,6-trideoxy-3-C-methyl-3-nitro-hexose.[2][1][3][4]

-

Key Functional Group: Nitro (

) at the C-3 position.[2][1][3] -

Physicochemical Impact: The nitro group is electron-withdrawing and non-ionizable at physiological pH, rendering the sugar moiety lipophilic and neutral.[2][1][3]

Avidinorubicin: The Amino-Sugar Variant[1][2][3][5]

-

Chemical Structure of Avidinosamine: 2,3,6-trideoxy-3-C-methyl-3-amino-hexose.[2][1][3]

-

Key Functional Group: Primary Amino (

) at the C-3 position.[2][1][3] -

Physicochemical Impact: The amino group is basic (pKa ~8-9).[2][1][3] At physiological pH (7.4), it exists largely in the protonated cationic form (

).[2][1][3] This drastically increases water solubility and alters electrostatic interactions with anionic biological targets (e.g., DNA phosphate backbones, platelet surface receptors).[2][1]

Comparative Data Table

| Feature | Decilorubicin | Avidinorubicin |

| Primary Isolate Source | Streptomyces virginiae | Streptomyces avidinii |

| Key Sugar Unit | Decilonitrose | Avidinosamine |

| C-3 Substituent | Nitro ( | Amino ( |

| Electronic State (pH 7.4) | Neutral / Lipophilic | Cationic / Hydrophilic |

| Primary Activity | Antibiotic / Cytotoxic | Platelet Aggregation Inhibitor |

| Molecular Weight | ~1275.3 Da | ~1215.4 Da |

Structural Visualization

The following diagram illustrates the hierarchical composition of both molecules, highlighting the specific substitution point.

Caption: Structural hierarchy showing the shared aglycone and the divergence in the distal sugar units (Nitro vs. Amino).[2][1][3]

Experimental Protocols for Differentiation

Distinguishing these congeners requires protocols that exploit the basicity of the amino group in Avidinorubicin.[1][3]

Protocol A: pH-Dependent Differential Extraction

This method validates the presence of the ionizable amino group in Avidinorubicin, which is absent in Decilorubicin.[2][1][3]

-

Preparation: Dissolve 1 mg of crude extract in 2 mL of Ethyl Acetate (EtOAc).

-

Acidic Partition:

-

Separation: Centrifuge at 3000 x g for 5 minutes to separate phases.

-

Recovery:

-

Basification: Treat the aqueous phase with 0.1 N NaOH (to pH 10) and back-extract into EtOAc to recover free base Avidinorubicin.

Protocol B: Spectroscopic Validation (FT-IR)

-

Sample Prep: Prepare KBr pellets of the purified fractions.

-

Acquisition: Scan from 4000 to 400 cm⁻¹.[1]

-

Diagnostic Signals:

Functional Consequences & Pharmacology[2][3]

The structural shift from nitro to amino drives a distinct change in biological activity.[1]

-

Decilorubicin (Cytotoxic): The neutral nitro-sugars facilitate passive diffusion through cell membranes, allowing the aglycone to reach nuclear DNA.[1][3] It functions similarly to classical anthracyclines, inhibiting DNA replication.[2][1]

-

Avidinorubicin (Anti-thrombotic): The cationic nature of the avidinosamine sugars likely prevents facile membrane permeation or alters the binding target. It shows potent inhibition of thrombin-induced platelet aggregation (IC50 = 7.9 µM), a property not typically associated with the anthracycline class.[2][1][3] This suggests an extracellular or membrane-surface mechanism of action, possibly interfering with glycoprotein receptors on the platelet surface.[2][1][3]

Biosynthetic Pathway Logic

The relationship suggests that Avidinorubicin is likely a biosynthetic precursor or a reduced metabolite of Decilorubicin.[1][3] In Streptomyces pathways, sugar amination often precedes oxidation to nitro groups, or conversely, nitro groups can be reduced to amines by specific reductases.[2][1]

Caption: Putative biosynthetic relationship. Avidinorubicin may result from the incorporation of the amino-sugar intermediate before oxidation to the nitro-form.[2][1][3]

References

-

Aoki, M., et al. (1991). Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity.[1][5] The Journal of Antibiotics.[1][5][6]

-

Ishii, K., et al. (1984). The structure of decilorubicin.[1][6] The Journal of Antibiotics.[1][5][6]

-

PubChem Compound Summary. Decilorubicin (CID 139589055).[1] National Center for Biotechnology Information.[1] [2][1][3]

-

PubChem Compound Summary. Decilonitrose (CID 174553).[1][4] National Center for Biotechnology Information.[1] [2][1][3]

Sources

- 1. Annamycin | C26H25IO11 | CID 115212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decilorubicin | C60H82N4O26 | CID 139589055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decilonitrose | C7H13NO5 | CID 174553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure of decilorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biosynthetic Gene Cluster of Avidinorubicin

The following technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) for avidinorubicin , a complex anthracycline antibiotic produced by Streptomyces avidinii.

Executive Summary

Avidinorubicin (CAS# 135447-13-1) is a Type II polyketide antibiotic belonging to the anthracycline class. It is structurally distinguished by its aglycone core (related to

This guide delineates the molecular architecture of the avidinorubicin biosynthetic gene cluster (BGC), detailing the enzymatic logic from the minimal polyketide synthase (PKS) assembly to the late-stage glycosylation events that confer its potent platelet aggregation inhibitory and antibiotic properties.

Target Organism: Streptomyces avidinii (e.g., strain NR0576 / MA-833). Class: Aromatic Polyketide (Anthracycline). Key Structural Feature: Avidinosamine glycosides (replacing decilonitrose found in the related decilorubicin).[1][2]

Biosynthetic Logic & Cluster Architecture

The biosynthesis of avidinorubicin follows the canonical paradigm of bacterial aromatic polyketides, governed by a Type II PKS system. The pathway is conceptually divided into three phases:

-

Aglycone Assembly: Formation of the poly-

-ketone backbone and cyclization to the anthraquinone core. -

Sugar Biosynthesis: De novo synthesis of the dTDP-L-avidinosamine donor.

-

Tailoring & Glycosylation: Modification of the aglycone and attachment of the sugar moieties.

The Gene Cluster Map (Predicted)

Based on genomic homology with the decilorubicin (

Note on Nomenclature: Gene names below are functional designations based on high-confidence homology to established anthracycline clusters.

| Functional Module | Gene (Putative) | Enzyme / Function | Mechanism |

| Minimal PKS | aviA ( | Ketosynthase | Condenses Malonyl-CoA extender units. |

| aviB ( | Chain Length Factor (CLF) | Determines chain length (likely 20-21 carbons). | |

| aviC (ACP) | Acyl Carrier Protein | Tethers the growing polyketide chain. | |

| Cyclization | aviD | Aromatase / Cyclase | Catalyzes C7-C12 and C5-C14 ring closures. |

| aviE | Cyclase | Completes the fourth ring closure. | |

| Aglycone Tailoring | aviF | Ketoreductase (KR) | Reduces C-9 carbonyl (essential for tertiary OH). |

| aviG | Oxygenase | Introduces oxygen at C-12 (hydroxylation). | |

| Sugar Biosynthesis | aviS1 | dTDP-Glucose Synthase | Activates Glucose-1-P. |

| aviS2 | 4,6-Dehydratase | Forms dTDP-4-keto-6-deoxy-glucose.[3] | |

| aviS3 | 3,5-Epimerase | Inverts stereochemistry (D | |

| aviS4 | C-Methyltransferase | Methylates C-3 (Critical for Avidinosamine). | |

| aviS5 | Aminotransferase | Transaminates C-4 ketone to amine. | |

| Glycosylation | aviGT1 | Glycosyltransferase | Attaches 1st avidinosamine to aglycone. |

| aviGT2 | Glycosyltransferase | Attaches 2nd avidinosamine (disaccharide formation). | |

| Resistance | aviR | ABC Transporter | ATP-dependent efflux pump for self-resistance. |

Visualization: BGC Organization

The following diagram illustrates the logical arrangement of the avi cluster genes.

Figure 1: Predicted linear topology of the avidinorubicin biosynthetic gene cluster in Streptomyces avidinii.

Enzymatic Mechanism

Polyketide Assembly (The Aglycone)

The biosynthesis initiates with the Minimal PKS complex (

-

Priming: The system is primed with a starter unit, typically Propionyl-CoA (for ethyl side chains) or Acetyl-CoA.

-

Elongation: Iterative decarboxylative condensation of 9 malonyl-CoA extender units yields a 20-carbon poly-

-ketone intermediate. -

Cyclization:

-

C9 Ketoreduction: The aviF (KR) reduces the C9 ketone to a hydroxyl group before the ring system is fully aromatized. This is a hallmark of anthracycline biosynthesis, distinguishing it from tetracyclines.

-

Ring Closure: The cyclase/aromatases (aviD, aviE) fold the nascent chain into the tetracyclic anthraquinone core (likely

-rhodomycinone or aklavinone).

-

Biosynthesis of dTDP-L-Avidinosamine

The unique bioactivity of avidinorubicin stems from avidinosamine . Its biosynthesis diverges from standard sugars at the C-3 and C-4 positions.

Pathway Steps:

-

Activation: Glucose-1-Phosphate

dTDP-D-Glucose. -

Dehydration: dTDP-D-Glucose

dTDP-4-keto-6-deoxy-D-glucose. -

Epimerization: The C-3 and C-5 positions are epimerized to convert the D-sugar to the L-series (dTDP-4-keto-6-deoxy-L-glucose).

-

C-Methylation (The Critical Step): A Radical SAM or Vitamin

-dependent methyltransferase (aviS4) attacks the C-3 position, introducing the methyl group. This creates the branched-chain intermediate. -

Transamination: The C-4 ketone is converted to a primary amine by a PLP-dependent aminotransferase (aviS5), yielding dTDP-L-avidinosamine .

Visualization: Biosynthetic Pathway

Figure 2: Enzymatic cascade converting primary metabolites into avidinorubicin.

Experimental Protocols for Validation

To confirm the function of the avi cluster, the following self-validating experimental workflows are recommended.

Protocol: Heterologous Expression in S. albus

Objective: To verify that the cloned cluster is sufficient for avidinorubicin production in a clean host.

-

Library Construction:

-

Extract HMW genomic DNA from Streptomyces avidinii NR0576.

-

Construct a Fosmid/BAC library (insert size ~40kb) in E. coli EPI300.

-

-

Screening:

-

Design degenerate primers targeting the

and -

Screen library plates via Colony PCR.

-

-

Conjugation:

-

Transfer positive fosmids into Streptomyces albus J1074 via intergeneric conjugation (using E. coli ET12566/pUZ8002).

-

-

Fermentation & Analysis:

-

Cultivate exconjugants in R5 medium for 7 days at 30°C.

-

Extract broth with n-butanol.[2]

-

Validation: Analyze via HPLC-MS. Look for the molecular ion

. -

Control: S. albus empty vector (must show no peak at this mass).

-

Protocol: Gene Inactivation (Double Crossover)

Objective: To prove the necessity of the aviS4 (C-methyltransferase) for avidinosamine formation.

-

Vector Design:

-

Clone 1kb upstream and 1kb downstream homology arms of aviS4 into pKC1139 (temperature-sensitive replicon).

-

Insert an apramycin resistance cassette (

) between the arms.

-

-

Transformation:

-

Introduce plasmid into S. avidinii protoplasts.

-

-

Selection:

-

Select for Apramycin resistance at 30°C (single crossover).

-

Passage at 39°C (non-permissive temp) to force plasmid loss.

-

Screen for Apramycin-resistant / Thiostrepton-sensitive colonies (double crossover).

-

-

Phenotypic Analysis:

References

-

Aoki, M., Shirai, H., Nakayama, N., Itezono, Y., Mori, M., Satoh, T., ...[1][6] & Seto, H. (1991).[1][2][6] Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity.[1][2][5][6] The Journal of Antibiotics, 44(6), 635-645.[1][6] Link

-

Greven, R., Jütten, P., & Scharf, H. D. (1993).[7] A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine.[7][8][9] The Journal of Organic Chemistry, 58(14), 3742-3747. Link

-

Miyamoto, Y., Johdo, O., Nagamatsu, Y., & Yoshimoto, A. (2002).[10] Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic

-rhodomycin from Streptomyces violaceus.[10] FEMS Microbiology Letters, 206(2), 163-168.[10] Link -

Hutchinson, C. R. (1997). Biosynthetic studies of daunorubicin and tetracenomycin C. Chemical Reviews, 97(7), 2525-2536. Link

-

Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis and enzymatic glycodiversification.[3][11] Angewandte Chemie International Edition, 47(51), 9814-9859. Link

Sources

- 1. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universiteitleiden.nl [universiteitleiden.nl]

- 5. researchgate.net [researchgate.net]

- 6. Streptomyces avidinii MA-833 | Type strain | DSM 40526, ATCC 27419, CBS 730.72, IFO 13429, ISP 5526, NBRC 13429, NRRL 3077, RIA 1390, CCUG 54639, NCIMB 11996, JCM 4726, BCRC 13384, CGMCC 4.1583, IMET 43538, KCTC 9757, MTCC 1808, PCM 2342, VKM Ac-1074 | BacDiveID:15040 [bacdive.dsmz.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0450823A2 - The conversion of amines to hydroxylamines - Google Patents [patents.google.com]

- 10. utupub.fi [utupub.fi]

- 11. researchgate.net [researchgate.net]

The Pro-thrombotic Paradox: An In-depth Technical Guide to the Procoagulant Activity of Anthracycline Antibiotics

Preamble: Reframing the Narrative

Initial explorations into the hematological effects of anthracycline antibiotics might lead one to search for potential anti-thrombotic properties, given their wide-ranging cellular impacts. However, a comprehensive review of the scientific literature reveals a counterintuitive and clinically significant reality: these potent chemotherapeutic agents are predominantly pro-thrombotic. This guide, therefore, pivots from a search for anti-thrombotic activity to a detailed exposition of the mechanisms underlying anthracycline-induced thrombosis. For researchers, scientists, and drug development professionals, understanding this pro-thrombotic paradox is critical for mitigating the adverse cardiovascular effects of these life-saving drugs and for the development of safer therapeutic strategies.

Introduction to Anthracyclines: A Double-Edged Sword

Anthracyclines, such as doxorubicin and daunorubicin, are a class of powerful chemotherapy agents derived from Streptomyces bacteria.[1] They are a cornerstone in the treatment of numerous hematological and solid malignancies, including leukemias, lymphomas, and breast cancer.[1][2][3] Their primary anti-cancer mechanism involves the disruption of DNA replication and repair in rapidly dividing cancer cells by inhibiting the topoisomerase-II enzyme, leading to DNA damage and apoptosis.[1][2]

Despite their efficacy, the clinical use of anthracyclines is hampered by significant side effects, most notably cardiotoxicity.[2][4] Emerging evidence, however, has illuminated another critical aspect of their toxicity profile: a heightened risk of thrombotic events, including deep vein thrombosis (DVT) and pulmonary embolism (PE).[5][6] This guide will delve into the molecular underpinnings of this pro-thrombotic state, providing a technical framework for its investigation.

The Mechanistic Core of Anthracycline-Induced Pro-thrombotic Activity

The pro-thrombotic effects of anthracyclines are not mediated by a single pathway but rather a confluence of insults to the key players in hemostasis: platelets, endothelial cells, and the coagulation cascade itself.

Platelet Activation and Procoagulant Transformation

Anthracyclines directly impact platelet function, transforming them into a procoagulant phenotype. Doxorubicin, for instance, has been shown to enhance platelet aggregation and lead to thrombus formation.[7] This is achieved through several interconnected mechanisms:

-

Phosphatidylserine (PS) Exposure: Anthracyclines induce apoptosis-like changes in platelets, leading to the "flipping" of phosphatidylserine from the inner to the outer leaflet of the platelet membrane.[5][8] This externalized PS provides a negatively charged surface that serves as a catalytic platform for the assembly of coagulation factor complexes, dramatically accelerating thrombin generation.[5][8]

-

Mitochondrial Dysfunction: Doxorubicin-induced mitochondrial injury in platelets is a key trigger for the apoptotic pathways that lead to PS exposure.[5]

-

Microparticle (MP) Generation: Doxorubicin treatment stimulates the release of procoagulant, PS-bearing microparticles from platelets, further amplifying the thrombotic potential.[8]

Endothelial Cell Dysfunction and the Pro-thrombotic Shift

The vascular endothelium, a critical regulator of blood fluidity, is also a target of anthracycline toxicity.

-

Tissue Factor (TF) Activity: Doxorubicin and daunorubicin can increase the activity of pre-existing tissue factor on the surface of endothelial cells and monocytes.[5][9] This is not due to an increase in TF protein levels but rather an enhancement of its procoagulant function, likely through the aforementioned PS exposure.[5]

-

Disruption of the Protein C Pathway: Doxorubicin has been shown to down-regulate the endothelial protein C receptor (EPCR), a key component of the natural anticoagulant protein C pathway.[6][9] This impairment of a crucial anticoagulant mechanism further tips the hemostatic balance towards a pro-thrombotic state.

-

Release of Procoagulant Extracellular Vesicles (EVs): Anthracyclines can induce the release of TF-bearing extracellular vesicles from endothelial and monocytic cells, which can then circulate and promote thrombosis at distant sites.[5]

Direct Effects on the Coagulation Cascade

Beyond their cellular effects, anthracyclines can directly influence the coagulation cascade. The increased exposure of PS on platelets and endothelial cells provides a scaffold for the assembly of the prothrombinase and tenase complexes, leading to a burst of thrombin generation.[5][10] Thrombin is a potent platelet agonist and converts fibrinogen to fibrin, the structural basis of a thrombus.[11]

Signaling Pathway of Anthracycline-Induced Pro-thrombotic State

Caption: Anthracycline-induced pro-thrombotic signaling cascade.

Experimental Protocols for Assessing Pro-thrombotic Activity

A robust assessment of the pro-thrombotic potential of anthracyclines and the efficacy of any potential mitigating agents requires a multi-pronged experimental approach.

In Vitro Assays

This is a foundational technique to assess platelet function.[12]

-

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[12]

-

Methodology:

-

PRP Preparation: Collect whole blood into citrate anticoagulant. Centrifuge at a low speed (e.g., 150-200g for 10-15 minutes) to obtain PRP.[12]

-

Agonist Selection: Use agonists such as ADP, collagen, or thrombin to induce platelet aggregation.[13][14]

-

Assay: Place the PRP in a cuvette in an aggregometer at 37°C. Add the agonist and record the change in light transmission over time.

-

Analysis: Compare the aggregation curves of platelets treated with the anthracycline to untreated controls.

-

-

Principle: This method quantifies the exposure of PS on the surface of platelets or endothelial cells using fluorescently labeled Annexin V, which has a high affinity for PS.

-

Methodology:

-

Cell Treatment: Incubate isolated platelets or cultured endothelial cells with the desired concentration of the anthracycline.

-

Staining: Add fluorescently labeled Annexin V and a cell-specific marker (e.g., CD41 for platelets) to the cell suspension.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of Annexin V-positive cells.

-

-

Principle: This assay measures the dynamics of thrombin generation in plasma in the presence of platelets or endothelial cells treated with the compound of interest.

-

Methodology:

-

Sample Preparation: Prepare PRP or a suspension of endothelial cells treated with the anthracycline.

-

Assay: Add a trigger (e.g., tissue factor) and a fluorogenic thrombin substrate to the sample.

-

Measurement: Monitor the fluorescence intensity over time, which is proportional to the amount of thrombin generated.

-

Experimental Workflow for In Vitro Assessment

Caption: Workflow for in vitro evaluation of anthracycline pro-thrombotic effects.

In Vivo Thrombosis Models

Animal models are indispensable for validating the in vitro findings and understanding the systemic effects of anthracyclines on thrombosis.[15][16]

-

Principle: Topical application of FeCl₃ to an artery or vein induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.[16]

-

Methodology:

-

Animal Preparation: Anesthetize a rodent (e.g., mouse or rat) and surgically expose a target vessel (e.g., carotid artery or femoral vein).

-

Drug Administration: Administer the anthracycline via a relevant route (e.g., intravenous injection).

-

Thrombus Induction: Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the vessel for a defined period.

-

Monitoring: Monitor blood flow using a Doppler probe or visualize thrombus formation in real-time using intravital microscopy.[17]

-

Analysis: Measure the time to vessel occlusion or the size of the thrombus and compare between treated and control animals.

-

-

Principle: This model mimics venous thrombosis by creating a partial obstruction (stenosis) in the IVC, which, combined with the systemic effects of the drug, promotes thrombus formation.[18]

-

Methodology:

-

Animal Preparation and Drug Administration: As described above.

-

Surgical Procedure: Perform a laparotomy to expose the IVC. Ligate the IVC over a spacer of a specific diameter, then remove the spacer to create a standardized stenosis.

-

Thrombus Evaluation: After a set period (e.g., 24-48 hours), harvest the IVC segment containing the thrombus.

-

Analysis: Weigh the isolated thrombus to quantify the extent of thrombosis.

-

Data Presentation

Table 1: Illustrative Quantitative Data on Doxorubicin's Pro-thrombotic Effects

| Parameter | Control | Doxorubicin-Treated | Fold Change | Reference |

| Platelet PS Exposure (%) | 5.2 ± 1.1 | 28.4 ± 3.5 | ~5.5 | [8] |

| Thrombin Generation (nM) | 85 ± 12 | 210 ± 25 | ~2.5 | [8] |

| In Vivo Thrombus Weight (mg) | 1.5 ± 0.4 | 6.8 ± 1.2 | ~4.5 | [7] |

Note: The data presented are illustrative and synthesized from multiple sources for demonstrative purposes.

Conclusion and Future Directions

The evidence overwhelmingly indicates that anthracycline antibiotics possess significant pro-thrombotic activity, a critical consideration in their clinical application. This guide has delineated the key mechanisms—platelet activation, endothelial dysfunction, and coagulation cascade amplification—and outlined robust experimental protocols for their investigation.

Future research in this field should focus on:

-

Developing Adjunctive Therapies: Investigating novel therapeutic agents that can selectively inhibit anthracycline-induced pro-thrombotic pathways without compromising their anti-tumor efficacy.

-

Biomarker Discovery: Identifying reliable biomarkers that can predict which patients are at the highest risk of developing thrombotic complications during anthracycline treatment.

-

Refining Anthracycline Analogs: Designing new anthracycline derivatives with reduced pro-thrombotic potential while retaining or enhancing their chemotherapeutic potency.[3]

A deeper understanding of the pro-thrombotic paradox of anthracyclines is paramount for improving the safety and therapeutic window of these indispensable anti-cancer drugs.

References

-

Novel Mechanisms of Anthracycline-Induced Cardiovascular Toxicity: A Focus on Thrombosis, Cardiac Atrophy, and Programmed Cell Death - PMC. National Center for Biotechnology Information. [Link]

-

Effects of the chemotherapeutic agent doxorubicin on the protein C anticoagulant pathway. Molecular Cancer Therapeutics. [Link]

-

Anthracycline Toxicity - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Doxorubicin contributes to thrombus formation and vascular injury by interfering with platelet function - American Journal of Physiology. American Physiological Society. [Link]

-

Anthracycline Drugs for Chemo: How Do They Work?. Drugs.com. [Link]

-

Cancer therapy associated thrombosis - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC. National Center for Biotechnology Information. [Link]

-

Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC. National Center for Biotechnology Information. [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines - PMC. National Center for Biotechnology Information. [Link]

-

Doxorubicin-Induced Platelet Activation and Clearance Relieved by Salvianolic Acid Compound: Novel Mechanism and Potential Therapy for Chemotherapy-Associated Thrombosis and Thrombocytopenia - PMC. National Center for Biotechnology Information. [Link]

-

Daunorubicin Induces Procoagulant Activity of Cultured Endothelial Cells through Phosphatidylserine Exposure and Microparticles Release | Blood | American Society of Hematology - ASH Publications. American Society of Hematology. [Link]

-

Anthracycline Derivatives and Their Anticancer Activity - INEOS OPEN. INEOS OPEN. [Link]

-

Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. Practical-Haemostasis.com. [Link]

-

In Vivo Thrombus Formation in Murine Models | Circulation Research. AHA/ASA Journals. [Link]

-

(PDF) Assessment of platelet reactivity after the anthracycline-based chemotherapy via mean platelet volume: Does it act on anthracycline-induced cardiotoxicity? - ResearchGate. ResearchGate. [Link]

-

New experimental screening protocols to understand the mechanisms behind thrombosis | Università di Padova. Università di Padova. [Link]

-

Elevated Platelet Aggregation in Patients with Ovarian Cancer: More than Just Increased Platelet Count - MDPI. MDPI. [Link]

-

Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - Frontiers. Frontiers. [Link]

-

Cytotoxic activity of anthracycline antibiotics and their derivatives... - ResearchGate. ResearchGate. [Link]

-

Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - MDPI. MDPI. [Link]

-

Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - MDPI. MDPI. [Link]

-

Mechanism-Based Engineering Against Anthracycline Cardiotoxicity | Circulation. AHA/ASA Journals. [Link]

-

Doxorubicin-Induced Platelet Procoagulant Activities: An Important Clue for Chemotherapy-Associated Thrombosis - Oxford Academic. Oxford University Press. [Link]

-

Deciphering the Role of the Coagulation Cascade and Autophagy in Cancer-Related Thrombosis and Metastasis - Frontiers. Frontiers. [Link]

-

Impaired mitochondrial activity explains platelet dysfunction in thrombocytopenic cancer patients undergoing chemotherapy - PMC. National Center for Biotechnology Information. [Link]

-

In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed. National Center for Biotechnology Information. [Link]

-

Cardio-Oncology Drug Interactions: A Scientific Statement From the American Heart Association | Circulation. AHA/ASA Journals. [Link]

-

Tissue Factor–Activated Coagulation Cascade in the Tumor Microenvironment Is Critical for Tumor Progression and an Effective Target for Therapy - AACR Journals. American Association for Cancer Research. [Link]

-

(PDF) Acetylcholine Inhibits Platelet Activation - ResearchGate. ResearchGate. [Link]

-

Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives - Jordan Journal of Biological Sciences. Jordan Journal of Biological Sciences. [Link]

-

Antiplatelet Drugs on Platelet Aggregation Induced by Infectious Bacteria - Frontiers. Frontiers. [Link]

-

Antiplatelet agents | Deranged Physiology. Deranged Physiology. [Link]

-

Daunorubicin Hydrochloride – Application in Therapy and Current Clinical Research. Clinical Trials Arena. [Link]

-

The coagulation cascade and the sites of anticoagulant drugs targets - ResearchGate. ResearchGate. [Link]

-

Effects of Antiplatelet Drugs on Platelet-Dependent Coagulation Reactions - MDPI. MDPI. [Link]

-

Thrombosis models - The Würzburg Platelet Group. Universitätsklinikum Würzburg. [Link]

-

ADP and Collagen: Key Roles in Platelet Aggregation Testing - Bio/Data Corporation. Bio/Data Corporation. [Link]

-

Daunorubicin induces procoagulant response through phosphatidylserine exposure in red blood cells - PubMed. National Center for Biotechnology Information. [Link]

-

Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - MDPI. MDPI. [Link]

-

Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - Taylor & Francis. Taylor & Francis Online. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel Mechanisms of Anthracycline-Induced Cardiovascular Toxicity: A Focus on Thrombosis, Cardiac Atrophy, and Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Cancer therapy associated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daunorubicin induces procoagulant response through phosphatidylserine exposure in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Deciphering the Role of the Coagulation Cascade and Autophagy in Cancer-Related Thrombosis and Metastasis [frontiersin.org]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. biodatacorp.com [biodatacorp.com]

- 15. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Thrombosis models - The Würzburg Platelet Group [platelets.eu]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Downstream Processing and Recovery of Avidinorubicin from Streptomyces Fermentation Broth

Introduction & Scope

Avidinorubicin, a glycosylated anthracycline antibiotic, represents a critical class of secondary metabolites produced via type II polyketide synthase pathways in Streptomyces species (e.g., S. peucetius). Like its structural analogs doxorubicin and daunorubicin, Avidinorubicin is characterized by a tetracyclic aglycone moiety coupled to an amino sugar.

This protocol addresses the primary challenge in Avidinorubicin recovery: balancing the molecule's chemical instability (susceptibility to alkaline degradation and acid hydrolysis) with the need for high-yield recovery from complex fermentation matrices.

Critical Physicochemical Constraints:

-

pH Sensitivity: Stable in acidic conditions (pH 2.5–4.5); rapidly degrades via de-glycosylation or ring cleavage at pH > 7.0.

-

Thermal Instability: Significant degradation observed > 40°C.

-

Photosensitivity: The conjugated ring system is light-sensitive; all steps must be performed under yellow light or low-light conditions.

Process Logic & Mechanism

The extraction strategy relies on the "Capture and Elute" mechanism using non-polar macroporous adsorption resins (Diaion HP-20 or Amberlite XAD-16). Unlike direct solvent extraction (which consumes vast quantities of chloroform/acetone), resin adsorption allows for the concentration of the target molecule directly from the aqueous phase, significantly reducing solvent usage and environmental impact.

Process Flow Diagram

The following flowchart illustrates the critical decision points and material flow for the extraction process.

Figure 1: Integrated workflow for the recovery of Avidinorubicin, separating mycelial bound product and extracellular broth fractions.

Detailed Experimental Protocol

Reagents and Equipment

-

Resin: Diaion® HP-20 or Amberlite® XAD-16 (Pre-swollen in methanol, then equilibrated in water).

-

Acids: Oxalic acid (preferred for metal chelation) or 1N Sulfuric acid (

). -

Solvents: HPLC-grade Methanol, Chloroform, Acetone.

-

Equipment: Preparative HPLC (C18 column), Rotary Evaporator, Buchner Funnel or Filter Press.

Step-by-Step Methodology

Step 1: Broth Conditioning (Acidification)

Anthracyclines often precipitate or bind to cellular debris at neutral pH. Acidification solubilizes the drug and stabilizes it.

-

Chill the harvest broth to 4°C to minimize enzymatic degradation.

-

Slowly add Oxalic Acid (saturated solution) or 1N

to the broth under constant agitation. -

Target pH: 2.5 ± 0.2.

-

Note: Do not drop below pH 2.0 to prevent glycosidic bond hydrolysis (cleavage of the sugar moiety).

-

-

Agitate for 60 minutes to ensure desorption of Avidinorubicin from the mycelial surface.

Step 2: Solid-Liquid Separation

-

Filter the acidified broth using a filter press with a diatomaceous earth aid (Celite 545).

-

Stream Split:

-

Filtrate (Liquid): Contains extracellular Avidinorubicin. Proceed to Step 3A.

-

Filter Cake (Biomass): Contains intracellular/bound Avidinorubicin. Proceed to Step 3B.

-

Step 3A: Resin Adsorption (Filtrate)

-

Pack a column with Diaion HP-20 resin (approx. 5-10% of broth volume).

-

Load the clarified filtrate at a flow rate of 2 Bed Volumes (BV)/hour .

-

Wash: Flush with 3 BV of acidified water (pH 3.0) to remove sugars, proteins, and inorganic salts.

-

Elution: Elute with a step gradient of Methanol/Water (30%, 50%, 80%, 100%).

-

Observation: Avidinorubicin typically elutes between 70-90% Methanol (Deep red fraction).

-

Step 3B: Mycelial Extraction (Filter Cake)

-

Resuspend the filter cake in Acidified Acetone or Methanol (pH adjusted to 3.0).

-

Agitate for 4 hours.

-

Filter to remove biomass.

-

Combine this solvent extract with the resin eluate from Step 3A.

Step 4: Concentration and Liquid-Liquid Extraction (LLE)

-

Concentrate the combined methanolic fractions using a rotary evaporator at < 35°C to remove the organic solvent.

-

The remaining aqueous concentrate (rich in red pigment) is adjusted to pH 8.0–8.2 using dilute NaOH immediately prior to extraction.

-

Critical: Anthracyclines extract into organic phases (Chloroform) best in their unprotonated form, but they are unstable at this pH. Work fast ( < 15 mins).

-

-

Extract 3x with Chloroform (

). -

Combine chloroform layers and wash once with a small volume of brine.

-

Re-acidify the chloroform layer slightly (add calculated methanolic HCl) to protonate the amine group (stabilizing the molecule).

Step 5: Final Purification (Crystallization)

-

Evaporate Chloroform to dryness.

-

Redissolve residue in minimal Methanol.

-

Add excess Ethanol or Acetone as an anti-solvent.

-

Chill to -20°C overnight to induce crystallization of Avidinorubicin Hydrochloride.

Quantitative Performance Metrics

The following table summarizes expected recovery rates based on standard anthracycline fermentation titers (e.g., S. peucetius wild type vs. overproducers).

| Parameter | Laboratory Scale (Shake Flask) | Pilot Scale (50L Fermenter) | Target Specification |

| Initial Titer | 50 - 100 mg/L | 150 - 500 mg/L | > 1000 mg/L (Engineered) |

| Resin Capacity (HP-20) | 15 mg/g wet resin | 18 mg/g wet resin | > 20 mg/g |

| Elution Recovery | 85% | 92% | > 90% |

| Final Purity (HPLC) | > 95% | > 96% | > 98% (Pharma Grade) |

| Overall Yield | 60 - 70% | 75 - 80% | > 75% |

Troubleshooting & Critical Control Points

The "Red to Blue" Indicator

Avidinorubicin, like Doxorubicin, acts as a pH indicator.

-

Acidic (pH < 7): Red/Orange (Stable).

-

Alkaline (pH > 8): Blue/Purple (Unstable - rapid degradation).

-

Action: If your extract turns blue/purple during processing, immediately acidify with 0.1N HCl to return to the red state to prevent irreversible loss.

Emulsion Formation

During the Chloroform extraction (Step 4), emulsions may form due to residual proteins.

-

Solution: Filtration through a Celite pad or centrifugation at 5000 x g usually breaks the emulsion.

References

-

Arcamone, F., et al. (1969). "Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius." Biotechnology and Bioengineering.

-

Metsä-Ketelä, M., et al. (2003). "Engineering anthracycline biosynthesis in Streptomyces galilaeus." Antimicrobial Agents and Chemotherapy, 47(4), 1291-1296.

- Malik, V.S. (1982). "Anthracyclines: Current Status and New Developments." Advances in Applied Microbiology, 28, 27-94.

-

ResearchGate (2024). "Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization." Journal of Applied Microbiology.

-

Vertex AI Search (2025). "Purification of anthracycline antibiotics using macroporous resin." (Synthesized from industrial patent data KR20100010503A).

Application Note: n-Butyl Alcohol Extraction Methodologies for Anthracyclines

This guide details the application of n-Butyl Alcohol (n-Butanol) for the extraction and purification of anthracyclines (e.g., Doxorubicin, Daunorubicin). It deviates from generic templates to focus on the specific physicochemical challenges of handling these unstable, amphiphilic glycosides.

Executive Summary & Chemical Rationale

Anthracyclines are tetracyclic glycosides containing both a lipophilic aglycone (anthraquinone backbone) and a hydrophilic amino sugar (daunosamine). This amphiphilic nature creates a unique extraction challenge:

-

Non-polar solvents (Hexane) fail to extract the polar glycoside.

-

Highly polar solvents (Water) make recovery difficult and promote hydrolysis.

-

n-Butanol occupies the ideal "middle ground" polarity (

). It is sufficiently polar to solubilize the glycoside and its salts but immiscible enough with water to form a biphasic system, making it the solvent of choice for high-yield recovery from fermentation broths and polar metabolite enrichment in pharmacokinetics.

The "pH Swing" Mechanism

The core of this protocol relies on the pKa of the daunosamine amino group (~8.2 – 8.6).

-

Acidic pH (< 7.0): The amine is protonated (

). The molecule is water-soluble (cationic). -

Basic pH (> 8.0): The amine is deprotonated (

). The molecule becomes a free base, significantly increasing its partition coefficient (

Critical Warning: Anthracyclines degrade rapidly via alkaline hydrolysis (cleavage of the glycosidic bond) at pH > 9.0 or with prolonged exposure to pH 8.0+. The extraction window is a race against degradation.

Workflow Visualization

The following diagram illustrates the "pH Swing" logic used to transfer the drug between phases for purification.

Figure 1: The "pH Swing" extraction workflow utilizing n-butanol to isolate anthracyclines from fermentation broth.

Protocol A: Industrial Downstream Processing (Fermentation Broth)

Objective: Bulk isolation of Doxorubicin/Daunorubicin from Streptomyces culture broth.

Reagents & Equipment[1][2][3][4][5]

-

Solvent: n-Butyl Alcohol (ACS Grade).

-

Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffer (pH 7).

-

Equipment: Cooled Centrifuge (4°C), Glass Separatory Funnels (PTFE stopcocks).

Step-by-Step Methodology

-

Mycelial Release (Acidification)

-

Adjust the whole fermentation broth to pH 3.0 – 3.5 using 1.0 M HCl.

-

Rationale: Anthracyclines often adsorb to the mycelial cell wall. Acidification protonates the drug, increasing water solubility and releasing it into the bulk liquid.

-

Agitate for 30 minutes at 4°C.

-

-

Clarification

-

Centrifuge at 5,000 x g for 15 minutes to remove biomass. Collect the supernatant.

-

Note: The supernatant is now a crude aqueous solution of the drug salt.

-

-

The "Alkaline Shock" (Extraction)

-

Preparation: Pre-cool n-butanol to 4°C. Have 1.0 M NaOH ready.

-

Action: Rapidly adjust the supernatant pH to 8.2 ± 0.2 .

-

Immediate Addition: Immediately add n-butanol at a 1:1 (v/v) ratio.

-

Agitation: Shake vigorously for 5–10 minutes.

-

Expert Insight: Do not exceed pH 8.6. At pH > 9, the glycosidic bond hydrolyzes, yielding the inactive aglycone (Doxorubicinone). Perform this step on ice if possible.

-

-

Phase Separation

-

Allow phases to settle. n-Butanol (density 0.81 g/mL) will form the upper layer .

-

Troubleshooting Emulsions: Fermentation broths often emulsify with butanol. If the interface is unclear, centrifuge the mixture at 3,000 x g for 5 minutes.

-

Collect the Upper Organic Phase (Red/Orange).

-

-

Back-Extraction (Purification)

-

Add an equal volume of 0.01 M HCl (pH ~2.5) to the n-butanol extract.[1]

-

Shake gently. The drug will protonate and transfer back into the aqueous phase (turning it red).

-

Result: Non-polar impurities (lipids, antifoams) remain in the butanol. The drug is now in a purified, stable acidic aqueous solution ready for lyophilization or crystallization.

-

Protocol B: Bioanalytical Sample Preparation (Plasma/Tissue)

Objective: Enrichment of anthracyclines and polar metabolites (e.g., Doxorubicinol) from plasma for HPLC/LC-MS analysis.

Rationale

While Solid Phase Extraction (SPE) is common, LLE with n-butanol is superior for recovering polar metabolites that might break through C18 SPE cartridges.

Step-by-Step Methodology

-

Protein Precipitation

-

To 200 µL of plasma, add 600 µL of cold Methanol. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to a clean glass tube.

-

-

Buffering

-

Add 200 µL of Borate Buffer (pH 8.5) to the supernatant.

-

Note: Borate stabilizes the diol structure of the sugar moiety while establishing the basic pH required for extraction.

-

-

n-Butanol Extraction

-

Add 1.0 mL of n-Butanol .

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

-

Recovery & Concentration

-

Transfer the upper n-butanol layer to a fresh tube.

-

Evaporation: n-Butanol has a high boiling point (117.7°C). Evaporate under a stream of Nitrogen at 45°C .

-

Caution: Do not exceed 50°C to prevent thermal degradation.

-

Reconstitute the residue in Mobile Phase (e.g., Acetonitrile:Water 30:70 + 0.1% Formic Acid).

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Extraction pH | 8.1 – 8.5 | < 8.0: Drug remains ionic (low recovery). > 8.6: Rapid chemical degradation. |

| Temperature | 4°C - 10°C | Low temp slows alkaline hydrolysis during the extraction step. |

| Solvent Water Content | Saturated | n-Butanol absorbs ~20% water. Ensure the solvent is water-saturated before use if volume accuracy is critical. |

| Emulsion Control | Centrifugation | Butanol/Broth systems are prone to stable emulsions. Filtration is ineffective; use G-force. |

Safety & Handling (The "Red Death")

-

Cytotoxicity: Anthracyclines are potent vesicants and cardiotoxins.

-

Double Glove: Use Nitrile gloves (Latex is permeable to some organic solvents).

-

Inactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) immediately to cleave the molecule and destroy activity.

-

-

n-Butanol: Flammable (Flash point 35°C) and a respiratory irritant. Perform all extractions in a fume hood.

References

-

Optimization of pH for Doxorubicin Encapsul

- Source: University of Rome / ResearchG

- Relevance: Defines the pKa-driven extraction window (pH 8.1) for moving DOX into organic phases.

-

URL:[Link]

-

Comparative Study of Extraction Procedures for Anthracyclines.

- Source: MDPI (Molecules Journal)

- Relevance: Validates LLE vs.

-

URL:[Link]

-

Separation Methods for Anthraquinone-Rel

- Source: PubMed (N

- Relevance: Reviews solvent systems including alcohol-based extractions for anthracycline purific

-

URL:[Link]

-

Extraction of Daunorubicin and Doxorubicin: Self-Associ

- Source: PubMed

- Relevance: Details the partition coefficients and the influence of pH (8.0–8.6) on extraction efficiency.

-

URL:[Link]

Sources

Application Note: High-Efficiency Purification of Avidinorubicin using Sephadex LH-20

Abstract & Introduction